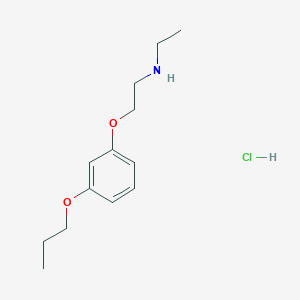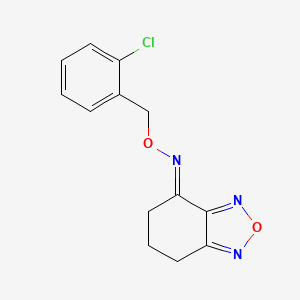![molecular formula C17H23ClN2O3S B5374529 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine](/img/structure/B5374529.png)
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine, also known as CSP-1103, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine functions as a selective blocker of the sigma-1 receptor, a protein that plays a crucial role in regulating various cellular processes, including calcium signaling, protein synthesis, and cell survival. By blocking the sigma-1 receptor, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can modulate neurotransmitter release and reduce inflammation, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can reduce neuropathic pain in animal models by decreasing the release of glutamate, a neurotransmitter that plays a key role in pain signaling. 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the hypothalamic-pituitary-adrenal axis, a system that regulates stress response. Additionally, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is its selectivity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, its potency and efficacy can vary depending on the experimental conditions, and further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several potential future directions for 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine research, including its use in combination with other drugs for enhanced therapeutic effects, its application in the treatment of other neurological disorders such as Alzheimer's disease, and the development of more potent and selective sigma-1 receptor antagonists. Additionally, studies investigating the long-term effects of 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine on cognitive function and behavior are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is a chemical compound that has shown promising results in various scientific research applications, particularly in the treatment of neuropathic pain, anxiety, and depression. Its selective blockade of the sigma-1 receptor allows for more precise modulation of cellular processes, although further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. With its potential therapeutic applications and future directions for research, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is an exciting area of study in the field of neuroscience.
合成法
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzene sulfonamide with proline to form 1-[(4-chlorophenyl)sulfonyl]proline. This intermediate is then reacted with 4-methylpiperidine to obtain 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine.
科学的研究の応用
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has shown promising results in various scientific research applications, including its potential as a treatment for neuropathic pain, anxiety, and depression. Studies have also investigated its effects on cognitive function, addiction, and neuroprotection.
特性
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c1-13-8-11-19(12-9-13)17(21)16-3-2-10-20(16)24(22,23)15-6-4-14(18)5-7-15/h4-7,13,16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCIWZLBAADWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)

![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)
![N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5374467.png)
![N-(4-chlorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5374474.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374480.png)
![rel-(4aS,8aR)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5374499.png)

![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate](/img/structure/B5374517.png)
![1'-[(4-methylpyrimidin-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5374522.png)
![1-(1-{[6-(4-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5374528.png)
![N-[1-(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-4-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5374537.png)
![3-(4-chlorobenzyl)-5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5374543.png)
![1-(4-bromophenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5374548.png)